8-Fluoro-7-hydroxy-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5FO3 |
|---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
8-fluoro-7-hydroxychromen-2-one |
InChI |
InChI=1S/C9H5FO3/c10-8-6(11)3-1-5-2-4-7(12)13-9(5)8/h1-4,11H |
InChI Key |
SRLNQAMFLCCYAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Fluoro 7 Hydroxy 2h Chromen 2 One and Its Structural Analogs
Classical Condensation Reactions for Chromen-2-one Scaffold Construction
The foundational methods for constructing the coumarin (B35378) core rely on several named condensation reactions that have been refined over more than a century. These reactions typically involve the acid- or base-catalyzed cyclization of phenols with β-carbonyl compounds.
The Pechmann condensation is a cornerstone for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgijsart.com For the synthesis of 8-Fluoro-7-hydroxy-2H-chromen-2-one, the key starting material is a fluorinated phenol, specifically 2-fluororesorcinol (B25742) (2-fluoro-1,3-dihydroxybenzene).
The general mechanism proceeds via an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) of the activated carbonyl group onto the electron-rich aromatic ring, ortho to the hydroxyl group. wikipedia.org A final dehydration step yields the coumarin ring system.
A variety of acid catalysts can be employed, ranging from strong protic acids like concentrated sulfuric acid to Lewis acids and solid acid catalysts like Amberlyst-15, which offers a greener, reusable alternative. researchgate.netjetir.orgresearchgate.net The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. ijsart.comjetir.org For instance, the synthesis of 7-hydroxy-4-methylcoumarin, a close analog, is efficiently achieved by reacting resorcinol (B1680541) with ethyl acetoacetate (B1235776) using catalysts like sulfuric acid or Nafion resin/silica nanocomposites. jetir.orgresearchgate.net To obtain the 8-fluoro derivative, 2-fluororesorcinol would be used in place of resorcinol. The reaction of 2-fluororesorcinol with ethyl acetoacetate under Pechmann conditions would yield 8-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one.
Table 1: Catalysts Used in Pechmann Condensation for 7-Hydroxycoumarin Synthesis
| Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | Low temperature (0-5°C) to room temperature | High efficiency, readily available | jetir.org |
| Amberlyst-15 | Solvent-free, 110°C | Green, reusable, high yield (~95%) | researchgate.net |
| Nafion resin/silica nanocomposites | Mild conditions | High yields, short reaction times | researchgate.net |
| Tris(pentafluorophenyl)borane [B(C₆F₅)₃] | Solvent-free | Low catalyst loading, short reaction time, high yields | iaea.org |
The Knoevenagel condensation provides an alternative and versatile route to coumarins, particularly for synthesizing 3-substituted derivatives. doaj.orgresearchgate.net This reaction involves the condensation of an ortho-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a β-dicarbonyl compound, in the presence of a weak base catalyst like piperidine. researchgate.netresearchgate.net
For the synthesis of a precursor to this compound, the required starting material would be 3-fluoro-2,4-dihydroxybenzaldehyde. The reaction of this aldehyde with an active methylene compound, for example, ethyl acetoacetate, would proceed via a Knoevenagel adduct. This intermediate then undergoes an intramolecular cyclization (lactonization) to form the coumarin ring. The use of microwave irradiation has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes.
A pertinent example is the synthesis of 3-acetyl-7-hydroxy-2H-chromen-2-one from 2,4-dihydroxybenzaldehyde (B120756) and ethyl acetoacetate, catalyzed by piperidine. To synthesize the corresponding 8-fluoro analog, 3-fluoro-2,4-dihydroxybenzaldehyde would be the logical starting material.
Table 2: Knoevenagel Condensation for Coumarin Synthesis
| Aldehyde Precursor | Active Methylene Compound | Catalyst | Product | Reference |
|---|---|---|---|---|
| o-hydroxyaryl aldehyde | Activated β-dicarbonyl C-H acid | 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate (B77799) (ionic liquid) | Coumarin derivatives | researchgate.net |
| 2,4-dihydroxybenzaldehyde | Ethyl acetoacetate | Piperidine | 3-Acetyl-7-hydroxy-2H-chromen-2-one |
The Perkin reaction is another classical method for synthesizing coumarins, historically used for the first synthesis of the parent coumarin compound itself. longdom.org The reaction involves the condensation of an ortho-hydroxybenzaldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. longdom.org
To prepare this compound using this method, 3-fluoro-2,4-dihydroxybenzaldehyde would be reacted with acetic anhydride and sodium acetate (B1210297). The reaction mechanism involves the formation of a mixed anhydride and subsequent condensation and cyclization to yield an acetylated coumarin, which would then require hydrolysis to reveal the 7-hydroxy group. While historically significant, the Perkin reaction is often less utilized than the Pechmann or Knoevenagel condensations for substituted hydroxycoumarins due to potentially harsh conditions and lower yields.
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and sustainable methods for coumarin synthesis, often employing transition metal or organocatalysts.
Transition metal catalysis has emerged as a powerful tool for constructing complex heterocyclic scaffolds. Palladium and copper catalysts, in particular, have been extensively used for coumarin synthesis through C-H activation and cross-coupling strategies.
Palladium-catalyzed reactions, such as the synthesis of coumarins from phenols and unactivated olefins, represent a modern approach involving a triple C-H functionalization cascade. uky.edunih.gov This method allows for the direct construction of the coumarin ring from simple starting materials. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, have also been employed to introduce substituents onto a pre-formed coumarin ring, which is useful for creating libraries of analogs with diverse electronic properties. nih.gov
Copper-catalyzed reactions are also prevalent. For example, a one-pot sequential Pd/Cu-catalyzed alkynylation followed by intramolecular hydroalkoxylation has been used to synthesize furocoumarins, which are structurally related to the target compound. nih.gov Copper(II) triflate (Cu(OTf)₂) is a versatile catalyst that can act as both a Lewis acid and a metal catalyst, enabling various multicomponent reactions to form heterocyclic systems under mild conditions. nih.gov These modern catalytic systems are often tolerant of a wide range of functional groups, providing a significant advantage over classical methods.
Table 3: Examples of Transition Metal-Catalyzed Coumarin Synthesis
| Catalyst System | Reaction Type | Starting Materials | Product Class | Reference |
|---|---|---|---|---|
| Palladium | C-H functionalization/cyclization | Phenols and unactivated olefins | Coumarins and Benzofurans | uky.edunih.gov |
| Palladium/Copper | Alkynylation/hydroalkoxylation | 3-bromo-4-acetoxycoumarins and terminal alkynes | Furocoumarins | nih.gov |
| Copper(I) | Asymmetric hydroamination | 2H-Chromenes | Chiral Chromanes | researchgate.net |
| Copper(II) triflate | Multicomponent reaction | Amines, aldehydes, terminal alkynes | Propargylamines | nih.gov |
Organocatalysis has revolutionized asymmetric synthesis by providing metal-free alternatives that often exhibit high selectivity under mild conditions. In the context of fluorinated coumarins, organocatalysis offers pathways to chiral, highly functionalized structures.
A notable example is the organocatalytic atroposelective synthesis that combines fluorinated oxindoles with 4-halo-3-nitrocoumarins. rsc.orgnih.gov Using a commercially available chiral urea (B33335) catalyst, this reaction generates complex hybrid molecules featuring both axial and central chirality with high enantiomeric and diastereomeric ratios. rsc.orgnih.gov This highlights the power of organocatalysis to control stereochemistry in the synthesis of complex fluorinated heterocycles. While this specific example does not directly produce this compound, it demonstrates a sophisticated strategy for creating chiral fluorinated coumarin derivatives.
Furthermore, organocatalytic Michael additions have been used to synthesize chromene derivatives. researchgate.net These reactions, often fluorogenic, demonstrate the utility of organocatalysis in creating functional molecules where the reaction progress can be monitored by fluorescence, a property inherent to many coumarin compounds. researchgate.net
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of coumarin synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. rsc.orgnih.gov The application of microwave energy facilitates rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts.
For the synthesis of 7-hydroxycoumarin derivatives, microwave-assisted protocols have been successfully employed. rsc.orgnih.gov For instance, the Pechmann condensation, a cornerstone of coumarin synthesis, can be significantly expedited under microwave conditions. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the general principles are readily applicable. The synthesis would likely involve the condensation of a fluorinated resorcinol derivative with a suitable β-ketoester under microwave irradiation, potentially in the presence of an acidic catalyst. The significant reduction in reaction time, from hours to mere minutes, makes this methodology highly attractive for rapid library synthesis and optimization studies. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Coumarin Derivatives
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | 4–7 hours | 8–10 minutes | nih.gov |
| Yield | Good | Often Higher | rsc.org |
| Energy Consumption | High | Low |
Flow Chemistry Applications for Continuous Production and Optimization
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. almacgroup.commdpi.com These features make it an ideal platform for the production of fine chemicals and active pharmaceutical ingredients (APIs). nih.govd-nb.info
The synthesis of this compound can be envisioned in a continuous-flow setup. Reagents would be continuously pumped and mixed in a microreactor or a packed-bed reactor, where the reaction occurs. researchgate.net The small internal volume of flow reactors allows for the safe handling of hazardous reagents and exothermic reactions. mdpi.com Furthermore, the precise control of residence time, temperature, and stoichiometry enables rapid reaction optimization and can lead to higher yields and purities. mdpi.com A multi-step synthesis could be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. mdpi.com This approach not only streamlines the manufacturing process but also minimizes waste generation.
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can be made more environmentally benign by incorporating several green chemistry principles.
One key aspect is the use of greener solvents, such as water, ethanol, or supercritical fluids, in place of hazardous organic solvents. The development of solid acid catalysts or enzyme-catalyzed reactions can replace corrosive and difficult-to-handle liquid acids often used in coumarin synthesis. rsc.org Microwave-assisted synthesis and flow chemistry, as discussed above, also contribute to green chemistry by improving energy efficiency and reducing waste. nih.govresearchgate.net Furthermore, atom economy can be maximized by designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product.
Regioselective Functionalization Strategies at Positions 7 and 8 of the Chromen-2-one Ring
The precise installation of functional groups at specific positions on the coumarin ring is crucial for fine-tuning its biological activity. The 7- and 8-positions are of particular interest, and various strategies have been developed to achieve regioselective functionalization.
Selective Hydroxylation and Fluorination Techniques
Selective hydroxylation of the coumarin nucleus can be achieved through various methods. One common approach involves the use of oxidizing agents in the presence of a suitable catalyst. The reaction of coumarin with hydroxyl radicals can lead to the formation of several hydroxylated products, with 7-hydroxycoumarin being a major and highly fluorescent product. researchgate.net Photochemical methods using nitroaromatic compounds have also been shown to hydroxylate electron-rich aromatic substrates. rsc.org
Selective fluorination is a more challenging transformation but is highly sought after in medicinal chemistry. rsc.org The development of electrophilic fluorinating agents has enabled the direct fluorination of aromatic rings. For the synthesis of this compound, a potential strategy would involve the fluorination of a pre-functionalized 7-hydroxycoumarin derivative. The directing effect of the hydroxyl group would influence the position of fluorination. Kinetic studies on multi-fluorinated azido (B1232118) coumarins suggest that increasing fluorine substitution can enhance reaction rates. nih.gov
Ortho-Directed Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. uwindsor.cabaranlab.org The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles.
In the case of 7-hydroxycoumarin, the hydroxyl group can act as a DMG. After protection of the hydroxyl group (e.g., as a methoxy (B1213986) or carbamate (B1207046) group), treatment with a strong base like n-butyllithium would lead to selective deprotonation at the C-8 position. wikipedia.org The resulting 8-lithio-7-(protected)hydroxycoumarin can then be reacted with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) to introduce the fluorine atom at the 8-position. Subsequent deprotection would yield the target compound, this compound.
Table 2: Common Directing Metalation Groups (DMGs) and Electrophiles in DoM
| Directing Metalation Group (DMG) | Common Electrophiles | Resulting Functional Group | Reference |
|---|---|---|---|
| -OH (protected) | NFSI | -F | wikipedia.org |
| -OMe | CO₂ | -COOH | wikipedia.org |
| -CONR₂ | I₂ | -I | uwindsor.ca |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationships of this compound, various derivatization strategies can be employed. These modifications aim to probe the importance of different structural features for biological activity.
One common strategy involves the derivatization of the 7-hydroxyl group. This can be achieved through etherification or esterification reactions to introduce a variety of substituents with different steric and electronic properties. For example, reacting this compound with different alkyl halides in the presence of a base would yield a series of 7-alkoxy derivatives. These modifications can influence the compound's lipophilicity and hydrogen bonding capacity.
Another approach is to introduce substituents at other positions on the coumarin ring. For instance, the C-4 position can be functionalized through Knoevenagel or Claisen condensation reactions. nih.gov The C-3 position can also be modified through various reactions. Synthesizing a library of derivatives with systematic structural variations allows for a comprehensive evaluation of the SAR, providing valuable insights for the design of more potent and selective analogs. mdpi.comresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 7-hydroxycoumarin |
| N-fluorobenzenesulfonimide |
| n-butyllithium |
Modifications of the 7-Hydroxy Group (e.g., Etherification, Esterification)
The 7-hydroxy group of the coumarin scaffold is a common site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Etherification and esterification are the most prevalent transformations.
Etherification: The phenolic hydroxyl group can be readily converted into an ether. This is typically achieved by reacting the parent coumarin with an alkyl halide in the presence of a base. A study on 8-acetyl-7-hydroxy-4-methylchromen-2-one derivatives demonstrated the synthesis of various ether-linked analogs. mdpi.com The 7-hydroxycoumarin was reacted with 1,2-dibromoethane (B42909) or 1,5-dibromopentane (B145557) in acetonitrile (B52724) with potassium carbonate and potassium iodide to yield the corresponding bromoalkoxy derivatives. mdpi.com These intermediates were then further reacted with arylpiperazines to form the final products. mdpi.com Methylation is another common etherification, often carried out using methyl iodide with a base like sodium carbonate or sodium hydride in DMF. nih.gov
Esterification: Esterification of the 7-hydroxy group is another straightforward modification. For example, 7-hydroxy-4-methyl-2H-chromen-2-one can be treated with acetic anhydride in glacial acetic acid to produce 4-methyl-2-oxo-2H-chromen-7-yl acetate. researchgate.net This reaction converts the hydroxyl group into an acetate ester, altering the molecule's polarity and chemical properties. Another approach involves the formation of N-hydroxysuccinimide (NHS) esters from coumarin-3-carboxylic acids, which creates an amine-reactive functional group for bioconjugation applications. nih.govthieme-connect.com
The table below summarizes representative modifications of the 7-hydroxy group on coumarin scaffolds analogous to this compound.
| Starting Material | Reagents | Modification Type | Product | Reference |
| 8-acetyl-7-hydroxy-4-methylchromen-2-one | 1,5-dibromopentane, K₂CO₃, KI | Etherification | 8-acetyl-7-(5-bromopentyloxy)-4-methylchromen-2-one | mdpi.com |
| 6,7-dihydroxycoumarin | CH₃I, Na₂CO₃, DMF | Etherification (Methylation) | 6-hydroxy-7-methoxy-2H-chromen-2-one | nih.gov |
| 7-hydroxy-4-methyl-2H-chromen-2-one | Acetic anhydride, glacial acetic acid | Esterification (Acetylation) | 4-methyl-2-oxo-2H-chromen-7-yl acetate | researchgate.net |
| 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid | N-Hydroxysuccinimide | Esterification (NHS Ester) | NHS ester of 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid | thieme-connect.com |
Substitution Pattern Variation on the Benzo Ring and Pyranone Moiety
The properties of this compound can be fine-tuned by altering the substitution patterns on both the fused benzene (B151609) ring (benzo moiety) and the pyranone ring.
Benzo Ring Variation: Substituents can be introduced at various positions on the benzene portion of the coumarin ring, primarily at positions 5, 6, and 8. The synthesis of these analogs typically relies on the selection of an appropriately substituted resorcinol or 2,4-dihydroxybenzaldehyde derivative as the starting material.
Position 6: Introduction of a fluorine atom at the 6-position, in addition to the one at C-8, leads to 6,8-difluoro-7-hydroxycoumarin derivatives. researchgate.netthieme-connect.com Electron-withdrawing groups like bromo and chloro have also been incorporated at this position. acs.org
Position 8: Besides fluorine, other groups can be placed at the C-8 position. The Duff reaction or Friedel-Crafts acylation can introduce formyl or acetyl groups, respectively. nih.govmdpi.comresearchgate.net For example, 7-hydroxy-4-methyl-8-(3-methyl-benzoyl)-2H-chromen-2-one has been synthesized via Friedel-Crafts acylation. nih.gov
The following table details examples of substitution variations on the benzo ring of related coumarins.
| Starting Material | Key Reagent/Reaction | Position(s) Modified | Resulting Substituent(s) | Reference |
| 4-Fluororesorcinol | Pechmann Condensation | 6 | Fluoro | nih.gov |
| 7-Hydroxycoumarin | Duff Reaction | 8 | Formyl | nih.gov |
| 6-chloro-2-pentylchroman-4-one | Bromination | 8 | Bromo | acs.org |
| 7-hydroxy-4-methylcoumarin | Friedel-Crafts Acylation | 8 | Acetyl | mdpi.com |
Pyranone Moiety Variation: The pyranone part of the coumarin system, specifically at the C-3 and C-4 positions, offers further opportunities for structural modification.
Position 3: A common and synthetically valuable modification is the introduction of a carboxylic acid group at the C-3 position. This is often achieved by using diethyl malonate or Meldrum's acid in the condensation step of the synthesis. nih.govresearchgate.net This carboxylic acid can then be converted into various derivatives, such as amides or esters, to create fluorescent probes. nih.gov Other substituents can be introduced, as seen in the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with N,N-dimethylformamide dimethyl acetal, which modifies the acetyl group at the 3-position. researchgate.net
Position 4: The C-4 position is frequently substituted with small alkyl groups, most commonly a methyl group, which arises from using ethyl acetoacetate in a Pechmann condensation. researchgate.netresearchgate.net More complex substituents can also be introduced. For example, 4-(azidomethyl)-6,7-dihydroxy-2H-chromen-2-one has been synthesized from 1,2,3-benzenetriol and 4-chloroacetoacetic acid, followed by substitution with sodium azide. nih.gov
Despite a comprehensive search for scientific literature, no specific experimental or computational data could be found for the chemical compound this compound. Detailed research findings, including NMR, X-ray crystallography, and vibrational spectroscopy data, are not available in the public domain for this specific molecule.
General principles of spectroscopic and structural analysis for related coumarin compounds are well-established. For instance, the synthesis and characterization of various hydroxycoumarins and fluorinated coumarins have been reported, providing insights into their general chemical and physical properties. nih.govrsc.orgmdpi.commdpi.comresearchgate.net
General Spectroscopic and Structural Characteristics of Related Coumarins:
NMR Spectroscopy: In related hydroxycoumarins, the proton and carbon chemical shifts are influenced by the position of the hydroxyl and other substituents on the coumarin ring. nih.govrsc.org For fluorinated organic compounds, 19F NMR spectroscopy is a powerful tool for structural elucidation, with chemical shifts being sensitive to the electronic environment of the fluorine atom. rsc.orgmagritek.comnih.gov Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are routinely used to establish connectivity and spatial relationships between atoms in coumarin derivatives. researchgate.net
Single Crystal X-ray Diffraction: The crystal structures of numerous coumarin derivatives have been determined, revealing details about their three-dimensional structure, including bond lengths, bond angles, and planarity of the ring system. researchgate.netnih.govuomphysics.net These studies often highlight the formation of intermolecular hydrogen bonding networks, which play a crucial role in the crystal packing. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in coumarin molecules, such as the lactone carbonyl group and the hydroxyl group. uomphysics.net
While these general findings for related compounds provide a framework for the type of analysis that would be conducted on this compound, the absence of specific data prevents a detailed discussion and the creation of data tables as requested. Computational chemistry could offer theoretical predictions of its spectroscopic and structural properties, but no such studies for this specific compound were identified. dntb.gov.uanih.gov
Therefore, a complete article focusing solely on the advanced spectroscopic and structural analysis of this compound with the specified detailed content cannot be generated at this time due to the lack of available scientific research.
Advanced Spectroscopic and Structural Analysis of 8 Fluoro 7 Hydroxy 2h Chromen 2 One
Vibrational Spectroscopy for Functional Group Characterization and Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 8-Fluoro-7-hydroxy-2H-chromen-2-one, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features.
Based on data from similar coumarin (B35378) derivatives, such as 7-hydroxycoumarin and other substituted chromen-2-ones, a hypothetical FT-IR data table for this compound can be proposed. The presence of the hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) groups, along with the aromatic ring system, would dominate the spectrum.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3300-3500 | Broad, Strong | O-H stretching of the hydroxyl group |
| ~1700-1740 | Strong | C=O stretching of the α,β-unsaturated lactone |
| ~1500-1600 | Medium-Strong | C=C stretching of the aromatic and pyrone rings |
| ~1200-1300 | Medium | C-O stretching of the phenolic hydroxyl group |
| ~1050-1150 | Medium-Strong | C-F stretching |
| ~800-900 | Medium | C-H out-of-plane bending of the aromatic ring |
It is important to emphasize that this table is a prediction based on analogous compounds. Experimental verification is necessary for accurate data.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=C bonds of the pyrone ring.
While specific experimental Raman data for the target compound is unavailable, a predictive analysis can be made. The symmetric breathing vibrations of the aromatic ring are typically strong in Raman spectra. The C-F bond, while visible in FT-IR, may show a weaker signal in Raman.
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~1600-1700 | Strong | C=C stretching vibrations of the aromatic and pyrone rings |
| ~1300-1400 | Medium | In-plane C-H bending |
| ~1000-1100 | Strong | Aromatic ring breathing modes |
| ~700-800 | Medium | Ring deformation modes |
The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational analysis of the molecule. However, without experimental data, this remains a theoretical exercise.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Aspects of Chiral Derivatives (if synthesized)
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study the stereochemistry of chiral molecules. For this compound, which is itself achiral, this technique would only be applicable to its chiral derivatives.
A thorough search of the scientific literature indicates that no chiral derivatives of this compound have been synthesized and reported. The synthesis of such derivatives would be a prerequisite for any chiroptical analysis. Should chiral centers be introduced, for example, by the addition of a chiral substituent, CD and ORD spectroscopy could then be employed to determine the absolute configuration and study conformational properties. Studies on other chiral coumarin derivatives have shown that the coumarin chromophore is sensitive to its chiral environment, often resulting in distinct CD spectra. nih.gov
Computational Chemistry and Molecular Modeling of 8 Fluoro 7 Hydroxy 2h Chromen 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. Density Functional Theory (DFT), a robust computational method, is particularly well-suited for this purpose, offering a balance between accuracy and computational cost. For 8-Fluoro-7-hydroxy-2H-chromen-2-one, DFT calculations can provide a detailed picture of its electronic landscape and reactivity.
While specific DFT studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar compounds, such as 8-formyl-7-hydroxy-4-methylcoumarin. researchgate.net In such studies, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.
HOMO: The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly around the hydroxyl and pyrone oxygen atoms.
LUMO: The LUMO is the lowest energy unoccupied orbital and signifies the molecule's capacity to accept electrons (electrophilicity). The LUMO is likely to be distributed over the pyrone ring, especially the α,β-unsaturated carbonyl system.
| Orbital | Predicted Energy (eV) | Description |
| HOMO | -6.5 to -7.5 | Electron-donating potential, localized on the phenolic and pyrone moieties. |
| LUMO | -1.5 to -2.5 | Electron-accepting potential, distributed over the lactone ring. |
| HOMO-LUMO Gap | 4.5 to 5.5 | Indicator of chemical reactivity and kinetic stability. |
Note: The energy values are estimations based on typical DFT calculations for similar coumarin (B35378) structures and are for illustrative purposes.
Electrostatic Potential Surface (EPS) Mapping for Understanding Molecular Recognition
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is crucial for understanding non-covalent interactions, which are fundamental to molecular recognition and binding to biological targets. scispace.comresearchgate.net
For this compound, the EPS map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen of the lactone, the hydroxyl oxygen, and the fluorine atom due to their high electronegativity. These regions are potential hydrogen bond acceptors.
Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.
Neutral Regions (Green): The aromatic and pyrone rings will exhibit a more complex potential distribution, influenced by the competing electronic effects of the substituents.
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict spectroscopic parameters, which can aid in the structural characterization of the molecule.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the fluorine atom and the hydroxyl group will significantly influence the chemical shifts of the adjacent carbon and hydrogen atoms. For instance, in a related compound, 8-formyl-7-hydroxy-4-methylcoumarin, the calculated chemical shifts showed good agreement with experimental data. researchgate.net
Vibrational Frequencies: The calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. The characteristic vibrational modes for the C=O stretching of the lactone, O-H stretching of the hydroxyl group, and C-F stretching can be predicted.
| Parameter | Predicted Value |
| ¹³C NMR (C=O) | 160-165 ppm |
| ¹H NMR (OH) | 9-11 ppm |
| IR (C=O stretch) | 1700-1750 cm⁻¹ |
| IR (O-H stretch) | 3200-3500 cm⁻¹ |
Note: These are approximate values based on typical ranges for coumarin derivatives.
Tautomeric Equilibrium Analysis and Stability Calculations
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, the potential for keto-enol tautomerism involving the pyrone ring exists, although the aromaticity of the benzene (B151609) ring strongly favors the enol form. Computational methods can be employed to calculate the relative Gibbs free energies of the possible tautomers to determine their equilibrium populations. nih.govresearchgate.net It is highly probable that the depicted 7-hydroxy form is the most stable tautomer due to the preservation of the aromatic system.
Molecular Docking Simulations for Putative Target Binding Site Identification and Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is particularly valuable in drug discovery for identifying potential protein targets and understanding the binding modes of small molecules.
While there are no specific molecular docking studies published for this compound, research on other hydroxycoumarin derivatives provides a framework for how this molecule might interact with protein active sites. nih.govresearchgate.net For a hypothetical docking study, one would select a protein target of interest, and the coumarin would be docked into its binding pocket to predict the most stable binding conformation and the corresponding binding energy.
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)
Following a molecular docking simulation, a detailed analysis of the ligand-protein interactions is crucial for understanding the basis of binding affinity and specificity. researchgate.netnih.gov For this compound, several types of interactions would be anticipated:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors. These interactions with polar amino acid residues in a protein's active site are often key to binding.
Halogen Bonding: The fluorine atom, being an electronegative halogen, can participate in halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Pi-Pi Stacking: The aromatic ring of the coumarin can engage in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The nonpolar regions of the coumarin ring system can form hydrophobic interactions with nonpolar amino acid residues.
| Interaction Type | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Histidine |
| Halogen Bonding | Aspartate, Glutamate, Main-chain carbonyls |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
Binding Energy and Affinity Predictions in Biological Systems
Predicting the binding energy and affinity of a ligand such as this compound to a biological target is fundamental in computational drug discovery. These predictions help to identify potential protein targets and estimate the potency of the interaction. The process typically involves molecular docking simulations, where the compound is placed into the binding site of a target protein to find the most stable binding pose. The strength of this interaction is then scored using functions that estimate the free energy of binding.
While specific binding energy studies for this compound are not widely published, research on structurally similar 7-hydroxycoumarin derivatives provides a strong framework for understanding its potential. For instance, various 7-hydroxycoumarin derivatives have been evaluated for their binding affinity to targets like the macrophage migration inhibitory factor (MIF) and serotonin (B10506) receptors. mdpi.comnih.gov In one study, a 7-hydroxycoumarin fluorophore was identified as having a high affinity for the MIF tautomerase active site with an inhibition constant (Kᵢ) of 18 ± 1 nM. nih.govacs.org For serotonin receptors, modifications to the coumarin core have been shown to drastically alter binding affinity; for example, changing a substituent from a bromine to a fluorine atom decreased binding affinity significantly for one series of compounds. mdpi.com
These studies underscore that the binding affinity of coumarin derivatives is highly sensitive to their substitution patterns. For this compound, the presence of the electron-withdrawing fluorine atom at the C8 position, adjacent to the hydroxyl group, would be expected to modulate the electronic distribution and hydrogen-bonding capabilities of the molecule, thereby influencing its binding affinity to specific protein targets. Molecular docking studies would be essential to quantify these interactions and predict the binding energy, typically reported in kcal/mol.
| Compound Type | Target | Measured Affinity (Kᵢ) | Reference |
|---|---|---|---|
| 7-Hydroxycoumarin Fluorophore | Macrophage Migration Inhibitory Factor (MIF) | 18 ± 1 nM | nih.gov |
| 8-acetyl-7-hydroxy-4-methylchromen-2-one derivative (with 3-bromophenylpiperazine) | 5-HT1A Serotonin Receptor | 81 ± 19 nM | mdpi.com |
| 8-acetyl-7-hydroxy-4-methylchromen-2-one derivative (with 3-fluorophenylpiperazine) | 5-HT1A Serotonin Receptor | 2114 ± 420 nM | mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Target Binding Stability
Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and the stability of its complex with a biological target. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that visualizes how the system evolves. biointerfaceresearch.com
When a ligand like this compound is docked to a protein, MD simulations are used to assess the stability of the predicted binding pose. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation (typically nanoseconds to microseconds) suggests a stable binding complex. Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, revealing which interactions are persistent and critical for binding stability.
The biological environment is aqueous, and the interaction of a compound with surrounding water molecules significantly influences its behavior. MD simulations explicitly model water molecules, allowing for a detailed analysis of the hydration shell—the layer of water molecules immediately surrounding the solute. nih.gov The structure and dynamics of this hydration shell can impact ligand binding and recognition. nih.govmdpi.com
For this compound, the polar hydroxyl group and the carbonyl group are expected to form strong hydrogen bonds with water. mdpi.com The fluorine atom can also participate in weaker interactions. Hydration shell analysis involves calculating the radial distribution function (RDF) for water oxygen atoms around specific atoms of the compound, which reveals the probability of finding water at a certain distance. shaoxc.com The dynamics within this shell, such as the residence time of water molecules, can be calculated to understand how tightly water is bound. These solvent interactions are crucial as the displacement of ordered water molecules from a binding site can be a major thermodynamic driver for ligand binding.
A molecule in solution does not exist as a single static structure but as an ensemble of different conformations. MD simulations are used to sample this conformational space, providing a picture of the molecule's flexibility. nih.gov For this compound, this is important for understanding its ability to adapt its shape to fit into different protein binding pockets.
Advanced computational techniques, such as umbrella sampling or free energy perturbation (FEP), can be applied to MD simulation trajectories to calculate the free energy of binding (ΔG). These methods provide a more accurate and theoretically rigorous prediction of binding affinity than simple docking scores. They calculate the energetic cost of moving the ligand from a solvated state into the protein's binding site, accounting for changes in conformation and solvation, thus offering a comprehensive view of the binding thermodynamics.
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Theoretical Toxicity)
Before a compound can be considered for therapeutic use, its ADMET properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties, allowing for early-stage filtering of candidates with poor pharmacokinetic profiles. nih.govsrce.hr Numerous web servers and software packages, such as SwissADME and pkCSM, utilize large datasets of experimental results to build predictive models based on a compound's structure. biointerfaceresearch.comnih.gov
For this compound, these tools can predict a wide range of properties. Key descriptors like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated first. These are then used in quantitative structure-activity relationship (QSAR) models to predict ADMET outcomes. nih.gov
Absorption is a critical first step for oral drug efficacy. In silico models predict a compound's ability to pass through the intestinal wall, often using data from Caco-2 cell permeability assays as a benchmark. srce.hr For this compound, models would likely predict good passive absorption based on its relatively small size and moderate lipophilicity, which are characteristic of many coumarin derivatives.
Another key aspect is the interaction with efflux transporters like P-glycoprotein (P-gp). P-gp can pump drugs out of cells, reducing their bioavailability. Prediction models, often built using machine learning algorithms, can classify a compound as a likely P-gp substrate or non-substrate. Given the planar, aromatic structure of the coumarin core, it is plausible that it could be identified as a potential substrate for efflux transporters, a common feature for such scaffolds.
Metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is crucial for drug clearance. nih.gov In silico models can predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to metabolize a compound and at which sites on the molecule (Sites of Metabolism, SOMs). acs.org
For 7-hydroxycoumarins, metabolism often involves further oxidation. acs.org The most probable metabolic pathways for this compound would include O-dealkylation if other groups were present, or more likely, glucuronidation or sulfation at the 7-hydroxyl group. The aromatic ring itself is also susceptible to oxidation. Models predict the reactivity of each atom towards CYP-mediated oxidation. The presence of the fluorine atom at C8 might influence the regioselectivity of metabolism, potentially blocking oxidation at that position and directing it elsewhere on the coumarin ring. Predictions would likely indicate that this compound is a substrate for several CYP isoforms, particularly CYP1A2 and CYP3A4. biointerfaceresearch.comnih.gov
| ADMET Property | Predicted Value/Classification | Implication |
|---|---|---|
| Absorption | ||
| GI Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability (log Papp) | Moderate to High | Likely to permeate the intestinal barrier. srce.hr |
| P-glycoprotein (P-gp) Substrate | Yes/No (Model Dependent) | Potential for active efflux, which could reduce bioavailability. |
| Distribution | ||
| Volume of Distribution (VDss) | Low to Moderate | Suggests distribution primarily in extracellular fluid and plasma. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |
| Metabolism | ||
| CYP1A2 Substrate | Yes | Likely metabolized by this isoform. nih.gov |
| CYP2C9 Substrate | Yes | Likely metabolized by this isoform. nih.gov |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Substrate | Yes | Likely metabolized by this major isoform. biointerfaceresearch.com |
| Excretion | ||
| Total Clearance (log ml/min/kg) | Moderate | Indicates a reasonable rate of elimination from the body. biointerfaceresearch.com |
| Toxicity | ||
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| AMES Mutagenicity | No | Unlikely to be mutagenic. biointerfaceresearch.com |
Note: The values in this table are illustrative and represent typical predictions from in silico models for coumarin-like structures. Actual experimental values may vary.
Theoretical Toxicity Prediction Based on Structural Features and QSAR Models
The prediction of toxicity is a critical step in the evaluation of any new chemical entity. In the absence of direct experimental data, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, offer valuable insights into the potential toxicity of a compound based on its molecular structure. nih.gov The toxicity of coumarin and its derivatives is known to be highly dependent on their substitution patterns, which influence their metabolic pathways. mdpi.com
The main route of coumarin metabolism in humans is 7-hydroxylation, a detoxification pathway primarily catalyzed by the CYP2A6 enzyme, leading to the formation of the non-toxic metabolite 7-hydroxycoumarin. mdpi.comuef.fi However, alternative metabolic pathways, such as 3,4-epoxidation, can lead to the formation of toxic metabolites responsible for adverse effects like hepatotoxicity. uef.fi The structural features of this compound, specifically the 7-hydroxy and 8-fluoro substituents, are expected to play a significant role in its metabolic fate and, consequently, its toxicity profile.
The presence of the 7-hydroxy group suggests that the compound may already be in a detoxified state, potentially bypassing the primary metabolic step that can lead to toxicity in some coumarins. However, the introduction of a fluorine atom at the 8-position can significantly alter the electronic and steric properties of the molecule, which may influence its interaction with metabolic enzymes and other biological targets. nih.gov Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity, but it can also introduce new toxicological concerns. nih.gov For instance, the metabolism of some fluorinated compounds can release fluoride (B91410) ions or other toxic metabolites. nih.gov
QSAR models built for various classes of compounds, including coumarins, have identified several molecular descriptors that are predictive of toxicity. These descriptors often include parameters related to lipophilicity (LogP), electronic properties (e.g., dipole moment), and steric factors (e.g., molecular volume and surface area). core.ac.uknih.gov For this compound, the high electronegativity of the fluorine atom can influence the molecule's dipole moment and its ability to form hydrogen bonds, which are critical for receptor binding and enzyme inhibition.
Table 1: Predicted Toxicity Endpoints for Coumarin Derivatives Based on Structural Features
| Toxicity Endpoint | Influence of 7-Hydroxy Group | Influence of 8-Fluoro Group | Predicted Outcome for this compound |
| Hepatotoxicity | Generally associated with detoxification, reducing the risk of liver damage. mdpi.com | May alter metabolism, potentially leading to the formation of reactive intermediates. | The 7-hydroxy group may mitigate the risk, but the overall effect is uncertain without specific data. |
| Mutagenicity | Not typically associated with mutagenicity. | The C-F bond is generally stable, but metabolic activation could potentially lead to reactive species. | Low to moderate risk, pending metabolic studies. |
| Carcinogenicity | Not generally considered carcinogenic. | The impact of fluorination on carcinogenicity is compound-specific. | Uncertain, requires further investigation. |
| Cardiotoxicity | No established direct link. | Some fluorinated compounds have been associated with cardiotoxic effects. | Low risk, but should be evaluated. |
This table presents a generalized prediction based on the known effects of individual substituents. The actual toxicity profile may vary due to the combined effects of the functional groups.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
QSAR and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for the predictive design of new molecules with desired biological activities and physicochemical properties. nih.govnih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity or property. mdpi.com By identifying the key molecular features that govern a particular outcome, QSAR and QSPR models can guide the rational design of new derivatives with improved efficacy and safety profiles.
For the predictive design of analogs of this compound, QSAR models can be developed using a dataset of structurally related coumarins with known biological activities. The models can help to elucidate the influence of different substituents at various positions of the coumarin scaffold. For instance, a QSAR study on coumarin derivatives as inhibitors of a specific enzyme could reveal that bulky, hydrophobic groups at the 4-position enhance activity, while polar groups at the 3-position are detrimental. nih.gov
The development of a robust QSAR model typically involves the following steps:
Data Set Selection: A diverse set of compounds with accurately measured biological activity is required.
Molecular Descriptor Calculation: A wide range of descriptors representing the constitutional, topological, geometrical, and electronic properties of the molecules are calculated.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. core.ac.uk
In the context of this compound, QSAR models could be employed to predict various activities, such as antifungal, antioxidant, or enzyme inhibitory effects. nih.govbenthamdirect.com For example, a QSAR model for antioxidant activity might highlight the importance of the hydrogen-bond donating capacity of the 7-hydroxy group and the electron-withdrawing nature of the 8-fluoro substituent in radical scavenging. nih.gov
QSPR models, on the other hand, are used to predict physicochemical properties that are crucial for a drug's pharmacokinetic profile, such as solubility, lipophilicity, and membrane permeability. nih.gov The ability to predict these properties in silico allows for the early identification of compounds with poor drug-like characteristics, thus saving resources in the drug discovery process. memphis.edu For instance, a QSPR model could be used to predict the water solubility of new derivatives of this compound, guiding the selection of substituents that improve this property without compromising biological activity. nih.gov
Table 2: Key Molecular Descriptors in QSAR/QSPR Models for Coumarin Derivatives
| Descriptor Type | Examples | Relevance to Predictive Design |
| Constitutional | Molecular Weight, Number of Rings | Basic molecular properties influencing size and bulk. |
| Topological | Connectivity Indices, Shape Indices | Describe the branching and overall shape of the molecule. |
| Geometrical | Molecular Volume, Surface Area | Important for steric interactions with biological targets. |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Govern electrostatic interactions and chemical reactivity. |
| Physicochemical | LogP, Molar Refractivity | Relate to lipophilicity and polarizability, affecting absorption and distribution. |
The insights gained from QSAR and QSPR models can be used to design a virtual library of novel this compound derivatives with potentially enhanced therapeutic properties and reduced toxicity. These virtual compounds can then be prioritized for synthesis and experimental testing, streamlining the drug discovery pipeline.
Mechanistic Biological Investigations of 8 Fluoro 7 Hydroxy 2h Chromen 2 One
Enzyme Modulation Studies
Enzyme Inhibition Kinetics and Mechanism Elucidation
No research data is currently available regarding the enzyme inhibition kinetics or the mechanism of action of 8-Fluoro-7-hydroxy-2H-chromen-2-one against enzymes such as proteases, esterases, reductases, glycosidases, or topoisomerases.
Allosteric Modulation and Activation Mechanisms
There are no published studies on the allosteric modulation or activation mechanisms of any enzymes by this compound.
Specificity and Selectivity Profiling Against Enzyme Families
A specificity and selectivity profile for this compound against different enzyme families has not been established in the scientific literature.
Receptor Binding and Downstream Signaling Pathway Elucidation
G-Protein Coupled Receptor (GPCR) Interaction and Functional Modulation Studies
There is no information available from competitive binding assays, reporter gene assays, or other functional studies to describe the interaction and modulation of G-Protein Coupled Receptors by this compound.
Nuclear Receptor Agonism/Antagonism
The agonistic or antagonistic activity of this compound on nuclear receptors, such as the Estrogen Receptor or Androgen Receptor, has not been reported in any known studies.
Ion Channel Modulation and Electrophysiological Studies
Current research has not extensively documented the specific effects of this compound on ion channel modulation. However, the broader family of coumarin (B35378) derivatives has been investigated for interactions with various membrane proteins, suggesting a potential avenue for future electrophysiological studies on this specific compound. Ion channels, which are crucial for regulating transmembrane ion flow, are significant targets for therapeutic agents. Techniques such as patch-clamp electrophysiology would be essential to determine if this compound has any inhibitory or activatory effects on specific ion channels, for instance, voltage-gated potassium (Kv) or sodium (Nav) channels, which are pivotal in neuronal excitability and cardiac action potentials. While some 2H-chromen-2-one derivatives have been identified as agonists for G protein-coupled receptors like GPR35, direct modulation of ion channels by this compound remains an open area of investigation. nih.gov
Kinase and Phosphatase Activity Regulation (e.g., profiling against kinome panels)
The regulation of protein kinases and phosphatases is a critical aspect of cellular signaling, and dysregulation is often linked to diseases like cancer. High-throughput kinome profiling is a powerful, compound-centric approach to identify the full range of kinase targets for a particular molecule. nih.gov This method involves screening the compound against a large panel of kinases to determine its binding affinity and inhibitory potential across the kinome. nih.gov
Currently, specific kinome-wide profiling data for this compound is not available in published literature. Such a study would be invaluable to uncover its mechanism of action, revealing potential therapeutic targets and assessing its selectivity. nih.gov For example, the PIM family of kinases has been identified as a target for certain furan (B31954) thiazolidinedione scaffolds through this method. nih.gov A similar investigation of this compound would clarify its potential as a kinase inhibitor.
Table 1: Illustrative Kinase Profiling Data Format This table is a hypothetical representation of data that could be generated from a kinome profiling study.
| Kinase Target | Binding Affinity (Kd, nM) | % Inhibition @ 1µM |
|---|---|---|
| PIM1 | >10,000 | <10% |
| TTK (MPS1) | >10,000 | <5% |
| CDK2 | 8,500 | 15% |
| MAPK1 | >10,000 | <5% |
| SRC | 9,200 | 12% |
Cellular Assays for Pharmacological Mechanism Discovery (In Vitro Models)
Cell Viability and Proliferation Assays for Mechanistic Insights (e.g., cell cycle arrest, induction of apoptosis, autophagy modulation)
Cell viability and proliferation assays are fundamental in determining the cellular response to a chemical compound. thermofisher.com These assays can reveal whether a compound has cytostatic (inhibits proliferation) or cytotoxic (induces cell death) effects. nih.gov
Standard methods to assess cell viability include metabolic assays like the MTT, XTT, and WST-1 assays. sigmaaldrich.com These colorimetric assays measure the metabolic activity of cells, where a reduction in signal indicates decreased viability. sigmaaldrich.comugm.ac.id For instance, the MTT assay uses the tetrazolium salt 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl-tetrazolium bromide, which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. ugm.ac.idlabome.com Alternatively, luminescent assays can quantify ATP levels, which correlate directly with the number of viable cells. sigmaaldrich.comugm.ac.id
To investigate proliferation specifically, methods that measure DNA synthesis are employed, such as those using nucleoside analogs like BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine). sigmaaldrich.com Incorporation of these analogs into newly synthesized DNA serves as a marker for proliferating cells. sigmaaldrich.comlabome.com
Should this compound demonstrate anti-proliferative effects, further mechanistic studies would be warranted. These could include flow cytometry analysis of the cell cycle to detect arrest at specific phases (e.g., G1, S, or G2/M) or assays to detect markers of apoptosis, such as caspase activation or Annexin V staining. While a study on a bis-4-hydroxycoumarin compound revealed cytostatic effects on leukemia cell lines nih.gov, and a 7-hydroxycoumarin fluorophore inhibited A549 cell proliferation acs.org, specific data for this compound is needed.
Cell Migration and Invasion Assays for Understanding Cell Phenotype Modulation
No studies were found that utilized cell migration assays (such as transwell or wound healing assays) or invasion assays (such as Matrigel invasion assays) to evaluate the effect of This compound on cellular motility and invasive potential. Consequently, there is no data to report on how this compound may modulate the cellular phenotype in this context.
In Vivo Mechanistic Pharmacology in Non-Human Animal Models
There is a lack of published in vivo studies in non-human animal models for This compound . As a result, information for the following sub-sections could not be provided.
Target Engagement Studies and Biomarker Analysis in Relevant Animal Models
No data exists on in vivo target engagement studies for This compound . There are no reports identifying specific molecular targets for this compound in an animal model or any subsequent analysis of biomarkers to confirm its interaction with a proposed target.
Pharmacodynamic Endpoints and Pathway Modulation in Disease-Relevant Animal Models
Without in vivo studies, there is no information regarding the pharmacodynamic effects of This compound in any disease-relevant animal models. Therefore, data on its impact on gene expression, protein levels, or histological changes in tissues is not available.
Metabolic Fate Elucidation in Animal Models
The metabolic fate of This compound in animal models has not been described in the scientific literature. There are no available in vivo metabolite profiles or studies on its enzymatic biotransformation.
Biodistribution and Organ Accumulation Studies in Animal Models
No research has been published detailing the biodistribution or organ accumulation of This compound in animal models. Therefore, data on the concentration of this compound in various tissues and organs over time is unavailable.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 8 Fluoro 7 Hydroxy 2h Chromen 2 One Analogs
Impact of Fluorine Substitution at Position 8 on Biological Activity and Molecular Recognition
The introduction of a fluorine atom at the 8-position of the 7-hydroxy-2H-chromen-2-one core imparts significant changes to the molecule's electronic and steric profile, thereby influencing its biological activity and how it is recognized by molecular targets.
In silico and in vitro studies on various fluorinated organic molecules, including coumarins, have consistently demonstrated the positive impact of fluorination on drug-like properties. Fluorine substitution is known to enhance the lipophilicity of a molecule, which can improve its ability to permeate biological membranes. nih.gov Furthermore, the high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism. researchgate.net This increased metabolic stability can lead to a longer biological half-life and improved bioavailability of the compound. While direct data on 8-fluoro-7-hydroxy-2H-chromen-2-one is limited, studies on other fluorinated coumarins support these general principles. For instance, in silico predictions for various coumarin (B35378) derivatives have shown that fluorination can lead to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, suggesting good potential for oral drug development. nih.govnih.gov
Critical Role of the 7-Hydroxy Group in Ligand-Target Interactions
The 7-hydroxy group is a key pharmacophoric feature in a vast number of biologically active coumarins. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with amino acid residues in the binding sites of various enzymes and receptors. acs.orgnih.gov For example, the 7-hydroxyl moiety of coumarin derivatives has been shown to be essential for binding to the active site of macrophage migration inhibitory factor (MIF), a potential drug target in inflammation and cancer. acs.orgnih.gov The hydroxyl group can also participate in chelation with metal ions, which can be a mechanism of action for certain enzymatic inhibitors. The interplay between the 7-hydroxy group and the adjacent 8-fluoro substituent can fine-tune the acidity and hydrogen-bonding capacity of the hydroxyl group, potentially leading to enhanced or more selective binding.
Influence of Other Substituents on the Chromen-2-one Scaffold on Potency and Selectivity
The biological activity of this compound analogs can be further modulated by introducing other substituents at various positions on the coumarin ring. The nature, size, and position of these substituents can have a profound effect on the potency and selectivity of the resulting compounds. For instance, the introduction of different groups at the 3- and 4-positions of the coumarin nucleus has been shown to significantly alter the biological profiles of 7-hydroxycoumarin derivatives, leading to compounds with antifungal, anticancer, or enzyme-inhibitory activities. nih.govarabjchem.org The specific combination of an 8-fluoro and 7-hydroxy substitution pattern provides a unique template for further derivatization to optimize interactions with a particular biological target.
The following interactive table summarizes the impact of various substituents on the biological activity of coumarin analogs, based on findings from multiple research studies.
| Substituent Position | Substituent Type | Observed Impact on Biological Activity | Reference |
| 3 | Phenyl | Enhanced potency for MIF tautomerase inhibition. | acs.orgnih.gov |
| 4 | Methyl | Often included in synthetic coumarins with diverse activities. | ccspublishing.org.cn |
| 6 | Acetyl | Present in some 5-HT1A receptor antagonists. | mdpi.com |
| 8 | Acetyl | Found in coumarins with 5-HT1A antagonistic activity. | mdpi.com |
| 7 | O-alkoxy chains | Used to link to other pharmacophores, modulating receptor binding. | mdpi.com |
Correlation between Molecular Features and Mechanistic Outcomes from Biological Assays
The correlation of specific molecular features with the outcomes of biological assays is a cornerstone of SAR analysis. For 7-hydroxycoumarin derivatives, the presence and nature of substituents dictate the type and strength of their biological effects. For example, in studies on macrophage migration inhibitory factor (MIF), the 7-hydroxycoumarin core was identified as a high-affinity binder to the enzyme's active site. acs.orgnih.gov The substitution pattern on this core then determined the inhibitory potency. Phenyl substitution at the 3-position, for instance, led to a tenfold increase in potency compared to an ethyl ester at the same position. acs.orgnih.gov
Molecular docking studies have further elucidated these interactions at an atomic level, showing how the 7-hydroxy group forms key hydrogen bonds and how other substituents can establish additional hydrophobic or electrostatic interactions to enhance binding affinity. acs.orgnih.gov For this compound analogs, it is anticipated that the fluorine atom would influence the electronic environment of the 7-hydroxy group, potentially altering its hydrogen bonding capabilities and, consequently, the mechanistic outcome.
Rational Design Principles for the Development of Novel this compound Analogs with Tuned Properties
The insights gained from SAR and SPR analyses provide a foundation for the rational design of new this compound analogs with tailored biological and physicochemical properties. Key design principles include:
Leveraging the 8-Fluoro Substituent: The fluorine atom can be strategically used to enhance metabolic stability and membrane permeability. Its electronic influence can be harnessed to fine-tune the acidity and reactivity of the 7-hydroxy group for optimal target engagement.
Optimizing Interactions via the 7-Hydroxy Group: This group should be considered a primary anchor for binding to the target protein through hydrogen bonds. Modifications that enhance its hydrogen-bonding capacity without compromising other favorable properties are desirable.
Systematic Exploration of Other Substitution Positions: The introduction of a diverse range of substituents at positions 3, 4, 5, and 6 can be used to explore new chemical space and identify analogs with improved potency and selectivity. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the selection of these substituents. nih.govnih.gov
Bioisosteric Replacements: The use of bioisosteres for existing functional groups can lead to analogs with improved pharmacokinetic profiles or reduced off-target effects.
By applying these principles, it is possible to systematically develop novel this compound derivatives with optimized properties for a specific therapeutic application.
Analytical Methodologies for Detection and Quantification of 8 Fluoro 7 Hydroxy 2h Chromen 2 One
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for the separation and quantification of 8-Fluoro-7-hydroxy-2H-chromen-2-one from potential interferences. The choice of technique depends on the required speed, sensitivity, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of coumarin (B35378) derivatives. For this compound, a reversed-phase HPLC method coupled with a suitable detector, such as a fluorescence or ultraviolet (UV) detector, would be a primary choice. The inherent fluorescence of the 7-hydroxycoumarin scaffold can be exploited for highly sensitive detection. nih.gov
Method development would involve the systematic optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time. This includes selecting an appropriate stationary phase (e.g., C18 or phenyl-hexyl), mobile phase composition (typically a mixture of water or buffer with acetonitrile (B52724) or methanol), and detector settings. nih.govqub.ac.uk For instance, a gradient elution program, where the mobile phase composition is changed over time, is often employed to effectively separate the analyte from matrix components. nih.gov
Validation of the developed HPLC method is critical to ensure its reliability. This process involves assessing several key parameters according to established guidelines, such as those from the NIOSH Manual of Analytical Methods. nih.gov These parameters include linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov
A hypothetical set of HPLC conditions for the analysis of this compound, based on methods for similar compounds, is presented in the table below. nih.gov
Table 1: Illustrative HPLC-FLD Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Sodium Acetate (B1210297) in Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Gradient | 70% A for 2 min, linear gradient to 10% A over 8 min, hold for 4 min, return to 70% A in 0.5 min, and re-equilibrate for 2.5 min nih.gov |
| Flow Rate | 0.8 mL/min nih.gov |
| Column Temperature | 30 °C nih.gov |
| Injection Volume | 10 µL nih.gov |
| Fluorescence Detector | Excitation: ~355 nm, Emission: ~460 nm (Values for a similar compound, 3-chloro-7-hydroxy-4-methylcoumarin) nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. For the analysis of this compound, a UHPLC method could substantially reduce the run time compared to a standard HPLC method, thereby increasing sample throughput, which is particularly beneficial in high-throughput screening applications. The principles of method development for UHPLC are similar to those for HPLC, but with a focus on optimizing for speed without sacrificing separation efficiency.
Gas Chromatography (GC) is generally less suitable for the direct analysis of relatively non-volatile and thermally labile compounds like hydroxycoumarins. However, GC can be employed if the analyte is first converted into a more volatile and thermally stable derivative. Chemical derivatization of the hydroxyl group of this compound, for example, through silylation, could make it amenable to GC analysis. nih.gov This approach, while adding a sample preparation step, can offer very high resolution.
Mass Spectrometry (MS) for Identification and Quantification in Complex Matrices
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like LC, it provides a high degree of selectivity and sensitivity, making it ideal for the analysis of this compound in complex biological or environmental samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of organic molecules in complex matrices. nih.govnih.gov This technique involves the use of two mass analyzers in series. The first mass analyzer selects the protonated or deprotonated molecule (the precursor ion) of this compound. This selected ion is then fragmented, and the second mass analyzer monitors one or more specific fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low detection limits. nih.gov The development of an LC-MS/MS method would involve optimizing the chromatographic conditions and the mass spectrometric parameters, including the selection of precursor and product ions and the optimization of collision energy.
Table 2: Hypothetical MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Mode |
|---|---|---|
| [M+H]⁺ or [M-H]⁻ | Fragment 1 | Positive or Negative |
High-Resolution Mass Spectrometry (HRMS), for instance, using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is invaluable for the unequivocal identification of this compound, as the measured mass can be used to determine its elemental composition. Furthermore, HRMS is a powerful tool for identifying metabolites of the compound in in vitro or animal studies. By comparing the HRMS data of control and treated samples, novel metabolites can be detected and their elemental composition can be determined, providing crucial insights into the metabolic fate of this compound. researchgate.net For example, studies on the metabolism of 7-hydroxycoumarin have successfully used chip-mass spectrometry systems to identify sulfonate and glucuronide conjugates in real-time. researchgate.net
Spectrophotometric and Spectrofluorometric Method Development for Quantification
Spectrophotometric and spectrofluorometric methods are the cornerstones for the quantification of fluorescent compounds like This compound due to their sensitivity, simplicity, and accessibility.
UV-Vis spectrophotometry measures the absorption of light in the ultraviolet-visible regions of the electromagnetic spectrum. Molecules with chromophores, such as the benzopyran-2-one core of coumarins, absorb light at specific wavelengths. The intensity of this absorption is directly proportional to the concentration of the compound in a solution, a principle encapsulated in the Beer-Lambert law.
For the analogous compound 6,8-difluoro-7-hydroxy-4-methylcoumarin , the maximum absorption wavelength (λmax) has been reported to be approximately 358 nm to 362 nm. glpbio.comcaymanchem.combiomol.com This value is crucial for developing a quantitative UV-Vis spectrophotometric method. The analysis would involve preparing a series of standard solutions of the compound in a suitable solvent (e.g., methanol, ethanol, or a buffered solution) and measuring their absorbance at the λmax. A calibration curve is then constructed by plotting absorbance versus concentration, which can be used to determine the concentration of the compound in unknown samples. The choice of solvent is critical as it can influence the λmax.
Table 1: UV-Vis Spectrophotometric Data for an Analogous Fluorinated Coumarin
| Compound | λmax (nm) | Solvent |
| 6,8-difluoro-7-hydroxy-4-methylcoumarin | 358 - 362 | Not specified in all sources, but likely a polar organic solvent like DMF, DMSO, or Methanol glpbio.comcaymanchem.combiomol.com |
Note: This data is for an analogous compound and serves as a reference for the potential properties of this compound.
Fluorescence spectrometry is an even more sensitive technique for quantifying fluorescent compounds. It involves exciting the molecule at its absorption maximum and measuring the light emitted at a longer wavelength (the Stokes shift). The intensity of the emitted fluorescence is proportional to the concentration of the fluorophore.
The fluorophore 6,8-difluoro-7-hydroxy-4-methylcoumarin is known to be a blue fluorescent dye. biomol.com Its excitation and emission maxima are reported to be in the range of 358-365 nm and 455-464 nm, respectively. glpbio.comcaymanchem.combiomol.combroadpharm.com The development of a spectrofluorometric method would follow a similar procedure to UV-Vis spectrophotometry, involving the preparation of a calibration curve using standard solutions. The high sensitivity of fluorescence spectrometry makes it particularly suitable for detecting trace amounts of the compound.
Table 2: Fluorescence Spectrometric Data for an Analogous Fluorinated Coumarin
| Compound | Excitation λmax (nm) | Emission λmax (nm) |
| 6,8-difluoro-7-hydroxy-4-methylcoumarin | 358 - 365 | 455 - 464 |
Note: This data is for an analogous compound and provides an expected range for the fluorescence properties of this compound.
Bioanalytical Method Validation for Pre-clinical Biological Samples
Fluorinated coumarins like 6,8-difluoro-7-hydroxy-4-methylcoumarin have been utilized as fluorescent labels for biomolecules. caymanchem.com For instance, its NHS ester derivative is used to label primary amines in proteins and amine-modified oligonucleotides. broadpharm.com This suggests its potential use as a tracer in various bioanalytical assays.
A bioanalytical method for quantifying This compound in samples such as animal tissues, in vitro cell lysates, or enzyme incubations would likely involve a sample preparation step to extract the compound and remove interfering substances. This could include protein precipitation, liquid-liquid extraction, or solid-phase extraction. The subsequent analysis would most likely be performed using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (HPLC-FLD) for high selectivity and sensitivity.
The validation of this HPLC-FLD method would need to adhere to regulatory guidelines and would typically include the assessment of the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
An example of a bioanalytical application for a related compound is the use of 6,8-difluoro-7-hydroxy-4-methylcoumarin to tag peptides for enhanced analysis by MALDI-TOF mass spectrometry. caymanchem.com This highlights the utility of such fluorinated coumarins in sensitive bioanalytical techniques.
Application in Chemical Ecology or Environmental Monitoring
At present, there is no specific information available in the scientific literature regarding the application of This compound in the fields of chemical ecology or environmental monitoring.
Coumarins as a class are plant secondary metabolites and can play roles in plant-herbivore interactions and other ecological processes. However, the introduction of a fluorine atom is a synthetic modification, and therefore, the natural occurrence of this specific compound is highly unlikely.
In the context of environmental monitoring, the development of analytical methods for This compound would be relevant if it were used in agricultural products or if it were identified as a potential environmental contaminant. In such a scenario, methods like HPLC-FLD or Liquid Chromatography-Mass Spectrometry (LC-MS) could be developed and validated for its detection in environmental samples such as water or soil. A study on a coumarin-based fluorescent chemosensor for fluoride (B91410) ions in water samples demonstrates the potential of coumarin derivatives in environmental analysis. broadpharm.com
Emerging Research Avenues and Potential Applications of 8 Fluoro 7 Hydroxy 2h Chromen 2 One
8-Fluoro-7-hydroxy-2H-chromen-2-one as a Chemical Biology Probe
The use of small molecules as probes to investigate biological systems is a cornerstone of chemical biology. Coumarins are well-represented in this field due to their often favorable photophysical properties and synthetically tractable scaffold.
Potential for Fluorescent Labeling and Bioimaging
7-hydroxycoumarins are renowned for their fluorescence, which is sensitive to the local environment, making them valuable as fluorescent probes and labels. The introduction of a fluorine atom, such as in the 8-position, could modulate these properties. However, without experimental data on the photophysical characteristics of this compound, including its absorption and emission spectra, quantum yield, and photostability, its suitability for fluorescent labeling and bioimaging remains speculative. Research on other fluorinated coumarins suggests that fluorine substitution can enhance photostability and shift fluorescence wavelengths, but specific data for the 8-fluoro isomer is needed for confirmation.
Development as an Affinity Chromatography Ligand for Target Identification
Affinity chromatography is a powerful technique for identifying the protein targets of a small molecule. This involves immobilizing the molecule (the ligand) onto a solid support to capture its binding partners from a cell lysate. While the 7-hydroxy group of this compound could potentially be used for conjugation to a chromatography resin, there are no published studies describing the synthesis or use of such a tool for this specific compound. The development and application of an affinity-based probe would first require evidence of a specific and potent biological activity to warrant such an investigation.
Pre-clinical Drug Discovery Leads from the this compound Scaffold
The coumarin (B35378) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives explored for various therapeutic applications.
Optimization of Potency and Selectivity for Specific Biological Targets
For this compound to be considered a preclinical drug discovery lead, initial studies demonstrating its potent and selective activity against a specific biological target would be necessary. While other substituted 7-hydroxycoumarins have been investigated as inhibitors of enzymes or as receptor ligands, there is no available in vitro or non-human in vivo data to indicate the specific biological targets, potency, or selectivity of the 8-fluoro derivative.
Exploration of Novel Therapeutic Areas Based on Identified Mechanisms of Action
The exploration of therapeutic areas is contingent on understanding a compound's mechanism of action. Without initial biological screening and target identification for this compound, any discussion of its potential in novel therapeutic areas would be entirely speculative. The fluorine atom at the 8-position could influence its binding to various biological targets, potentially leading to a unique pharmacological profile, but this remains to be experimentally verified.
Material Science Applications of Fluoro-Coumarins
The unique photophysical and electronic properties of coumarins have led to their use in material science, for example, in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and photostabilizers. Fluorination can significantly impact these properties, often enhancing performance. While the broader class of fluoro-coumarins is of interest in this field, specific research detailing the synthesis and material properties of this compound has not been identified.
Research into Optoelectronic Properties (e.g., Organic Light-Emitting Diodes, OLEDs)
The inherent fluorescence of the coumarin core makes it a promising candidate for applications in optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). While direct research on this compound for OLEDs is still nascent, studies on structurally related fluorinated and hydroxylated coumarins provide a strong basis for its potential.
Fluorination is a known strategy to modulate the electronic and photophysical properties of organic molecules. For instance, research on a 2-(6-Fluoro-2-oxo-2H-chromen-4-ylmethoxy)-benzoic acid methyl ester derivative has highlighted its potential for producing blue light emissions, a crucial component for developing white light-emitting diodes (WLEDs). aip.org The high color purity and favorable CIE chromaticity coordinates of such fluorinated coumarins make them attractive for display applications. aip.org Similarly, studies on other fluorinated heterocyclic compounds, such as zinc(II) complexes of 8-hydroxyquinolines, have demonstrated their efficacy as emissive materials in OLEDs, producing bright yellow light with high luminance. rsc.org The introduction of fluorine can influence the HOMO-LUMO energy gap, which is a critical parameter for tuning the emission color and efficiency of an OLED device. rsc.org
The 7-hydroxycoumarin scaffold itself possesses unique photochemical properties, including significant fluorescence in the visible light range and high quantum yields. researchgate.net The combination of the electron-withdrawing fluorine atom at the C-8 position and the electron-donating hydroxyl group at the C-7 position in this compound is expected to create a push-pull system. This electronic arrangement can enhance intramolecular charge transfer (ICT), which often leads to desirable photophysical properties such as large Stokes shifts and high fluorescence quantum yields, making it a highly promising, yet underexplored, candidate for an emissive layer in OLED devices.
Table 1: Performance of Related Fluorinated Compounds in OLEDs
| Compound/Complex | Emission Color | Maximum Luminance (cd/m²) | Luminance Efficiency (cd/A) | Source |
| (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc | Yellow | 7123 | 2.26 | rsc.org |
| 2-(6-Fluoro-2-oxo-2H-chromen-4-ylmethoxy)-benzoic acid methyl ester | Blue | Not Reported | Not Reported | aip.org |
Development as Fluorescent Sensors for Ions or Biomolecules
The 7-hydroxycoumarin framework is a well-established fluorophore used in the design of fluorescent probes and sensors. Its fluorescence is often sensitive to the local microenvironment, including polarity, pH, and the presence of specific analytes. This property has been exploited to create "switchable" fluorescent substrates for detecting bacterial enzymes. medchemexpress.com For example, Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative used for synthesizing such substrates. medchemexpress.com Furthermore, peptide-conjugated 7-amino-4-methylcoumarin (B1665955) is a classic substrate for measuring protease activity, where enzymatic cleavage liberates the highly fluorescent aminocoumarin. researchgate.net
For this compound, the 7-hydroxyl group can act as a proton donor and a recognition site for various species. Its acidity and hydrogen-bonding capability can be modulated by the adjacent 8-fluoro substituent. This strategic fluorination can potentially enhance the sensitivity and selectivity of the coumarin scaffold for specific ions or biomolecules. The electron-withdrawing nature of fluorine can lower the pKa of the 7-hydroxyl group, making its deprotonation easier and altering its response to pH changes or metal ion coordination. This could be harnessed to develop highly sensitive fluorescent pH sensors or chemosensors for detecting metal ions like Al³⁺, Fe³⁺, or Cu²⁺, which are known to interact with hydroxycoumarins. The development of such sensors is a promising avenue for future research, with potential applications in environmental monitoring and biomedical diagnostics.
Future Directions in the Synthetic Chemistry of this compound and its Derivatives
The future of research on this compound heavily relies on the development of versatile and efficient synthetic methodologies to create a library of derivatives for structure-activity relationship (SAR) studies. The core synthesis of hydroxycoumarins often employs methods like the Pechmann condensation. nih.gov Starting from a suitably substituted phenol (B47542), such as 1-fluoro-2,4-dihydroxybenzene, condensation with a β-ketoester could provide a direct route to the 8-fluoro-7-hydroxycoumarin scaffold.
Future synthetic work could branch into several key directions:
Modification of the C4-Position: The C4-position of the coumarin ring is a common site for modification. Introducing various substituents (e.g., alkyl, aryl, or functionalized methyl groups) can significantly impact the compound's properties. For instance, the synthesis of 4-(chloromethyl) derivatives of hydroxycoumarins has been reported, which can serve as versatile intermediates for further functionalization. nih.gov
Derivatization of the 7-Hydroxyl Group: The hydroxyl group can be converted into ethers or esters to modulate solubility, cell permeability, and targeting capabilities. The reaction of hydroxycoumarins with alkyl halides or epoxides has been used to generate derivatives with altered biological profiles. nih.gov
Introduction of Further Substituents: Exploring additional substitutions on the benzene (B151609) ring could fine-tune the electronic and steric properties. Electrophilic substitution reactions like bromination or formylation are known to be regioselective on the 7-hydroxycoumarin ring, typically occurring at the C8 or C6 position. nih.gov Starting with the 8-fluoro scaffold, these reactions could lead to novel multi-substituted derivatives.
Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki or Sonogashira reactions, could be employed if a bromo or iodo group is introduced onto the coumarin ring. This would allow for the synthesis of complex derivatives with extended π-systems, which could be particularly interesting for optoelectronic applications. universiteitleiden.nl
The systematic synthesis of these derivatives is crucial for exploring the full potential of the 8-fluoro-7-hydroxycoumarin scaffold in materials science and medicinal chemistry.
Challenges and Opportunities in Mechanistic Research and Translational Potential (pre-clinical)
While direct pre-clinical studies on this compound are limited, the extensive research into other hydroxycoumarin derivatives reveals significant opportunities and highlights the key challenges ahead.
Opportunities: The coumarin nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide range of biological activities. Hydroxycoumarins, in particular, have demonstrated potent bioactivity. For example, 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin derivatives have been identified as significant inhibitors of the anti-apoptotic protein Mcl-1, a key target in cancer therapy. nih.gov Other derivatives, such as 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one, have shown promising antiproliferative activity against cancer cell lines. nih.gov Furthermore, extensive SAR studies on coumarins have led to the development of potent and selective cannabinoid receptor agonists. universiteitleiden.nl
The introduction of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. Therefore, this compound stands as a promising candidate for pre-clinical investigation. Its structural similarity to biologically active coumarins suggests it may possess anticancer, anti-inflammatory, or neuroprotective properties, with the fluorine atom potentially conferring an improved pharmacological profile.
Table 2: Pre-clinical Activity of Related Hydroxycoumarin Derivatives
| Compound | Biological Target/Activity | IC₅₀ / Kᵢ Value | Cell Line / Assay | Source |
| 6,7-Dihydroxycoumarin | Mcl-1 Inhibition | Kᵢ = 1.49 µM | Fluorescence Polarization Assay | nih.gov |
| 7,8-Dihydroxycoumarin | Mcl-1 Inhibition | Kᵢ = 1.75 µM | Fluorescence Polarization Assay | nih.gov |
| 4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | Antiproliferative | IC₅₀ = 8.47 µM | HCT-116 (Colon Cancer) | nih.gov |
| 7-(1-butylcyclohexyl)-5-hydroxy-3-propyl-2H-chromen-2-one | CB2 Receptor Agonist | Kᵢ = 6.5 nM | Radioligand Binding Assay | universiteitleiden.nl |
Challenges: The primary challenge is the current lack of data. The translational potential of this compound is entirely speculative without initial biological screening. A broad-based screening against various cell lines and receptor panels is the necessary first step.
A second major challenge is elucidating its mechanism of action. Should the compound show biological activity, significant mechanistic research will be required to identify its specific cellular targets and pathways. Understanding how the 8-fluoro substitution influences target binding and off-target effects compared to its non-fluorinated counterpart will be critical. Overcoming these hurdles through systematic investigation will be essential to unlock the potential of this promising molecule for future pre-clinical and therapeutic development.
Conclusion and Future Perspectives
Synthesis of Key Research Findings on 8-Fluoro-7-hydroxy-2H-chromen-2-one
Research on the specific compound This compound is still in its nascent stages, with a limited number of studies exclusively dedicated to its synthesis and biological characterization. However, by examining research on structurally related fluorinated 7-hydroxycoumarins, key insights into its potential properties and activities can be synthesized.
The synthesis of the core 8-fluoro-7-hydroxycoumarin structure has been demonstrated in the context of more complex derivatives, such as 8-fluoro-7-hydroxycoumarin-3-carboxylic acid. nih.gov The general synthetic approach to similar coumarins often involves the Pechmann condensation, a classic method for coumarin (B35378) synthesis from a phenol (B47542) and a β-keto ester under acidic conditions. For this compound, a plausible synthetic route would involve the reaction of 2-fluororesorcinol (B25742) with a suitable three-carbon synthon.
The introduction of a fluorine atom at the C8 position of the 7-hydroxycoumarin scaffold is anticipated to significantly influence its physicochemical and biological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the neighboring hydroxyl group. mdpi.com These modifications are crucial for the development of therapeutic agents and fluorescent probes.
While direct biological studies on this compound are scarce, research on other fluorinated 7-hydroxycoumarin derivatives has revealed promising antifungal activity. nih.gov For instance, certain derivatives have shown significant inhibition of various fungal strains, including Botrytis cinerea and Rhizoctonia solani. nih.gov This suggests that this compound could also possess antimicrobial properties.
Furthermore, the 7-hydroxycoumarin scaffold is a well-known fluorophore, and its derivatives are extensively used as fluorescent probes in biological imaging. sciprofiles.comnih.gov The fluorine substituent at the C8 position is likely to alter the photophysical properties, potentially leading to a brighter and more photostable fluorescent molecule. This could open avenues for its use in developing novel sensors and imaging agents.
Below is a table summarizing the research findings on related fluorinated 7-hydroxycoumarin derivatives, which provides a basis for the inferred properties of this compound.
| Compound Class | Synthetic Method | Potential Biological Activity | Reference |
| 8-Fluoro-7-hydroxycoumarin-3-carboxylic acid | Pechmann condensation | Not specified | nih.gov |
| Fluorinated 7-hydroxycoumarin derivatives with oxime ether moiety | Multi-step synthesis involving Pechmann condensation and Duff reaction | Antifungal | nih.gov |
| 7-Hydroxycoumarin derivatives | Various synthetic methods | Macrophage Migration Inhibitory Factor (MIF) inhibition, fluorescent probes | sciprofiles.comnih.gov |
Identification of Unanswered Questions and Critical Research Gaps
The current body of literature reveals several significant gaps in the knowledge surrounding this compound. A dedicated and thorough investigation of this specific compound is warranted to unlock its full potential.
Key Unanswered Questions and Research Gaps:
Optimized Synthesis: A detailed and optimized synthetic protocol specifically for this compound has not been reported. Research is needed to establish an efficient, scalable, and cost-effective synthetic route.
Physicochemical Characterization: Comprehensive data on its physicochemical properties, including solubility, pKa, lipophilicity (logP), and crystal structure, are currently unavailable. These parameters are fundamental for understanding its behavior in biological systems and for formulation development.
Photophysical Properties: A detailed characterization of its fluorescence properties, such as quantum yield, excitation and emission spectra, and photostability, is essential to evaluate its potential as a fluorescent probe.
Broad-Spectrum Biological Screening: The biological activity of this compound has not been systematically investigated. A broad screening against various biological targets, including enzymes, receptors, and microbial strains, is necessary to identify its primary pharmacological effects.
Mechanism of Action: For any identified biological activity, the underlying mechanism of action remains to be elucidated. For instance, if it exhibits antifungal properties, studies are needed to determine its cellular targets and the pathways it affects.
Structure-Activity Relationship (SAR) Studies: There is a lack of SAR studies for 8-substituted fluorinated coumarins. Investigating how modifications at other positions of the this compound scaffold affect its activity would be crucial for designing more potent and selective analogs.
In Vitro and In Vivo Efficacy: Preclinical evaluation of its efficacy in relevant in vitro and in vivo models is a critical next step. This includes assessing its potency, selectivity, and potential for therapeutic application.
Metabolic Stability and Pharmacokinetics: The metabolic fate and pharmacokinetic profile of this compound are unknown. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is vital for its development as a drug candidate.
The table below highlights the critical research gaps for this compound.
| Research Area | Specific Gap |
| Chemical Synthesis | Lack of a dedicated, optimized synthetic protocol. |
| Physicochemical Properties | Absence of data on solubility, pKa, logP, and crystal structure. |
| Photophysical Properties | Uncharacterized fluorescence quantum yield, spectra, and photostability. |
| Biological Activity | No systematic screening for pharmacological effects. |
| Mechanism of Action | Unknown for any potential biological activity. |
| SAR Studies | Lack of data on how structural modifications impact activity. |
| Preclinical Evaluation | No in vitro or in vivo efficacy studies. |
| Pharmacokinetics | Unknown ADME profile and metabolic stability. |
Strategic Outlook for Future Investigations into this Compound Class and its Translational Significance (pre-clinical)
Future investigations into this compound and related compounds should be strategically focused on addressing the identified research gaps to translate the initial promising findings into tangible preclinical outcomes.
A primary focus should be the development of a robust and versatile synthetic methodology. This would not only enable the production of sufficient quantities of this compound for comprehensive testing but also facilitate the synthesis of a library of analogs for SAR studies.
In parallel, a thorough evaluation of its biological activities is paramount. Based on the known properties of the coumarin scaffold, promising areas for investigation include:
Antimicrobial Activity: Given the antifungal properties of related compounds, screening against a panel of clinically relevant fungal and bacterial pathogens is a logical starting point.
Enzyme Inhibition: Coumarins are known to inhibit a variety of enzymes. Screening against key enzyme targets implicated in diseases such as cancer (e.g., kinases, histone deacetylases) and inflammation (e.g., cyclooxygenases) could reveal novel therapeutic opportunities.
Fluorescent Probe Development: A detailed characterization of its photophysical properties could lead to the development of novel fluorescent probes for cellular imaging and high-throughput screening assays. The 7-hydroxycoumarin scaffold is a known affinity-based fluorescent probe for macrophage migration inhibitory factor (MIF), suggesting that 8-fluoro substitution could modulate this activity. sciprofiles.comnih.gov
Once a significant biological activity is identified, subsequent preclinical development should involve:
Lead Optimization: Utilizing the established synthetic route and SAR data to design and synthesize more potent and selective analogs.
In Vitro ADME/Tox Studies: Assessing the metabolic stability, potential for drug-drug interactions (e.g., cytochrome P450 inhibition), and cytotoxicity of lead compounds.
In Vivo Pharmacokinetic and Efficacy Studies: Evaluating the pharmacokinetic profile and therapeutic efficacy of optimized compounds in relevant animal models of disease.
The translational significance of this compound class lies in its potential to yield novel therapeutic agents and research tools. The unique combination of the biologically active coumarin scaffold and the modulating effects of fluorine substitution presents a compelling opportunity for the discovery of new drugs with improved efficacy and pharmacokinetic properties. Furthermore, the development of novel fluorinated coumarin-based fluorescent probes could significantly advance our ability to study complex biological processes at the molecular level. The versatility of the coumarin core, as demonstrated by its wide range of pharmacological effects, underscores the potential for this specific fluorinated derivative to make a significant impact in medicinal chemistry and chemical biology. frontiersin.org
Q & A
Q. What are the recommended synthetic routes for 8-Fluoro-7-hydroxy-2H-chromen-2-one, and how do substituent positions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions, such as introducing fluorine and hydroxyl groups at positions 8 and 7, respectively. For example, fluorination via electrophilic substitution (using Selectfluor™) followed by hydroxylation under basic conditions (e.g., NaOH/ethanol) can yield the target compound . Purity optimization requires careful control of reaction time and temperature, as fluorination at position 8 may compete with side reactions at adjacent positions. Chromatographic purification (silica gel, ethyl acetate/hexane) and spectroscopic validation (¹H NMR, IR) are critical for confirming structural integrity .
Q. How should researchers handle discrepancies in reported biological activities of fluorinated coumarins like this compound?
- Methodological Answer : Variations in cytotoxicity or antimicrobial activity may arise from differences in assay conditions (e.g., cell lines, solvent polarity). To resolve contradictions:
- Standardize bioassays using reference compounds (e.g., doxorubicin for cytotoxicity).
- Perform dose-response curves (IC₅₀ calculations) and validate via triplicate experiments.
- Analyze lipophilicity (logP) via HPLC to correlate activity with molecular solubility .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ⁴J coupling for aromatic F) and hydroxyl proton shifts (δ ~10-12 ppm).
- IR Spectroscopy : Confirm hydroxyl (-OH stretch ~3200 cm⁻¹) and lactone carbonyl (C=O ~1700 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly between the hydroxyl group and adjacent fluorine .
Q. What safety protocols are essential for handling fluorinated coumarins in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Store in airtight containers at 2–8°C, protected from light to prevent photodegradation.
- Neutralize spills with 5% sodium bicarbonate and dispose via hazardous waste protocols due to potential aquatic toxicity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to map electrostatic potential surfaces (EPS), identifying electron-deficient regions (e.g., position 8-F for nucleophilic attack).
- Compare activation energies (ΔG‡) for substitution reactions using solvents like DMSO or THF.
- Validate predictions experimentally via kinetic studies (monitoring by LC-MS) .
Q. What strategies optimize the photophysical properties of this compound for fluorescence-based sensing applications?
- Methodological Answer :
- Modify the chromen-2-one core with electron-donating/withdrawing groups to tune emission wavelengths.
- Measure quantum yields (Φ) using integrating sphere-equipped fluorimeters.
- Assess solvent effects (e.g., polarity, pH) on Stokes shift and fluorescence lifetime .
Q. How can Hirshfeld surface analysis resolve crystallographic ambiguities in fluorinated coumarin derivatives?
- Methodological Answer :
- Generate Hirshfeld surfaces (CrystalExplorer) to visualize intermolecular interactions (e.g., F⋯H, O⋯H contacts).
- Quantify interaction percentages (e.g., fluorine contributing 5–10% to total surface contacts).
- Correlate with thermal ellipsoid models from X-ray data to assess molecular rigidity .
Q. What experimental designs mitigate the environmental risks of this compound during degradation studies?
- Methodological Answer :
- Use advanced oxidation processes (AOPs) like UV/H₂O₂ to track degradation intermediates via HRMS.
- Perform ecotoxicity assays (e.g., Daphnia magna LC₅₀) to assess breakdown product hazards.
- Model biodegradation pathways using software (e.g., EAWAG-BBD) to predict persistent metabolites .
Data Interpretation and Contradiction Management
Q. How should researchers address conflicting reports on the antioxidant capacity of this compound?
- Methodological Answer :
Q. What analytical approaches validate the purity of this compound when HPLC results conflict with NMR data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
